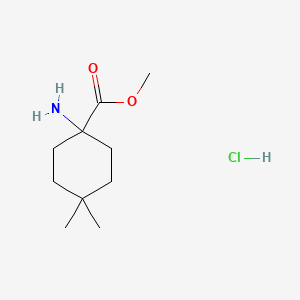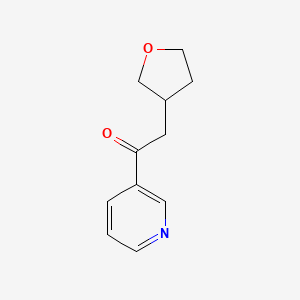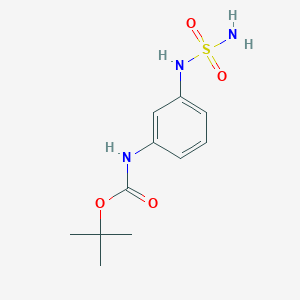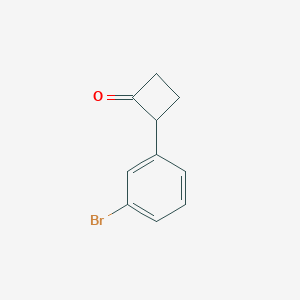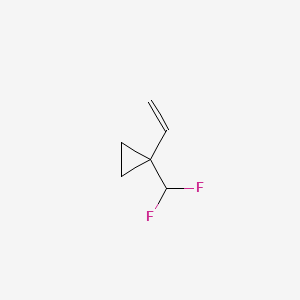![molecular formula C7H10O B13497972 Bicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13497972.png)
Bicyclo[2.1.1]hexane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.1.1]hexane-2-carbaldehyde is a unique bicyclic compound characterized by its rigid, three-dimensional structure. This compound is part of the bicyclo[2.1.1]hexane family, which has gained attention in recent years due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a six-membered ring fused with a three-membered ring, with an aldehyde functional group attached to the second carbon of the six-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.1.1]hexane-2-carbaldehyde typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This approach allows for the efficient construction of the bicyclic framework . Another method involves the Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes . These reactions are often carried out under mild conditions, making them suitable for large-scale production.
Industrial Production Methods: Industrial production of this compound may involve the use of specialized photochemical reactors or continuous flow systems to ensure consistent and scalable synthesis. The choice of method depends on the desired yield, purity, and specific application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[2.1.1]hexane-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. The aldehyde group is particularly reactive, allowing for a wide range of transformations.
Common Reagents and Conditions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group to a primary alcohol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bicyclic framework can undergo substitution reactions, particularly at the bridgehead positions, using reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives of the bicyclo[2.1.1]hexane framework .
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.1.1]hexane-2-carbaldehyde has found applications in several scientific research areas:
Wirkmechanismus
The mechanism by which bicyclo[2.1.1]hexane-2-carbaldehyde exerts its effects is largely dependent on its structural rigidity and functional groups. The aldehyde group can participate in various chemical reactions, forming covalent bonds with target molecules. This reactivity is often exploited in the design of inhibitors or activators for specific enzymes or receptors. The bicyclic framework provides a stable and rigid scaffold that can enhance the binding affinity and selectivity of the compound for its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl rings.
Bicyclo[2.2.1]heptane: Another bicyclic compound with applications in medicinal chemistry and materials science.
Spiro-bicyclo[2.1.1]hexanes: These compounds feature a spiro linkage, adding another dimension to their structural diversity.
Uniqueness: Bicyclo[2.1.1]hexane-2-carbaldehyde stands out due to its specific combination of a rigid bicyclic framework and a reactive aldehyde group. This combination allows for unique reactivity patterns and applications that are not easily achievable with other similar compounds .
Eigenschaften
Molekularformel |
C7H10O |
|---|---|
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
bicyclo[2.1.1]hexane-2-carbaldehyde |
InChI |
InChI=1S/C7H10O/c8-4-7-3-5-1-6(7)2-5/h4-7H,1-3H2 |
InChI-Schlüssel |
PHWPVWYYCRDHGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1C(C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride](/img/structure/B13497894.png)
![2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13497899.png)
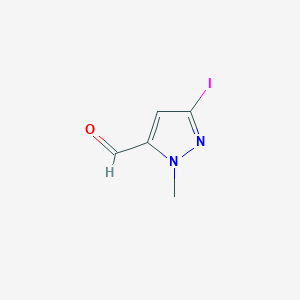

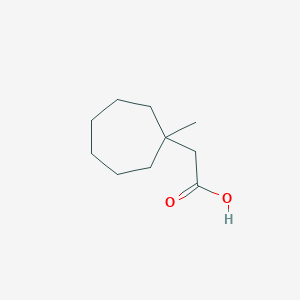
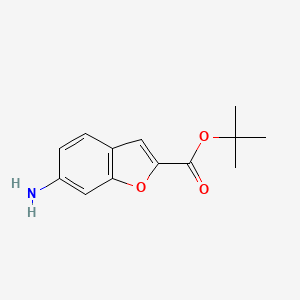

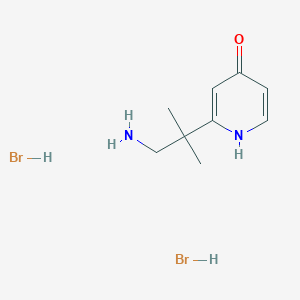
![1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13497939.png)
